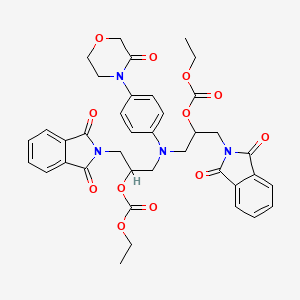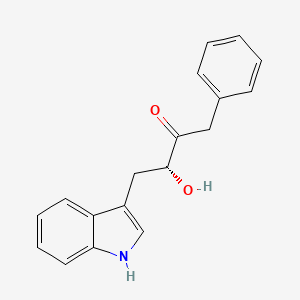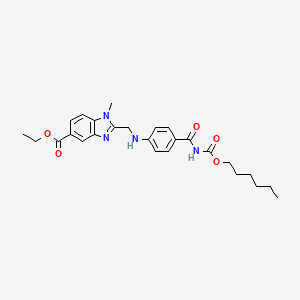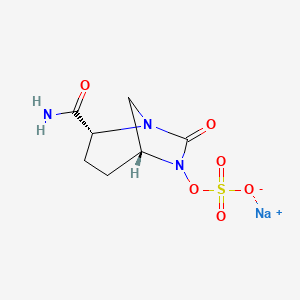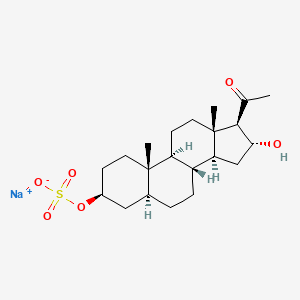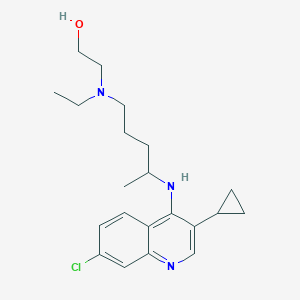
3-Cyclopropyl Hydroxychloroquine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyclopropyl Hydroxychloroquine is a derivative of hydroxychloroquine, a well-known antimalarial and disease-modifying anti-rheumatic drug (DMARD). Hydroxychloroquine is used to treat conditions such as rheumatoid arthritis, lupus, and malaria . The addition of a cyclopropyl group to hydroxychloroquine potentially modifies its pharmacological properties, making it a compound of interest for further research and development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method for cyclopropane synthesis is the reaction of carbenes with alkenes or cycloalkenes . For example, the Simmons-Smith reaction can be used to cyclopropanate alkenes using diiodomethane and a zinc-copper couple .
Industrial Production Methods
Industrial production of 3-Cyclopropyl Hydroxychloroquine would likely involve large-scale cyclopropanation reactions under controlled conditions to ensure high yield and purity. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can also be employed to introduce the cyclopropyl group .
Analyse Des Réactions Chimiques
Types of Reactions
3-Cyclopropyl Hydroxychloroquine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The chloro group in the quinoline ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted quinoline derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects in treating autoimmune diseases and malaria.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals .
Mécanisme D'action
The mechanism of action of 3-Cyclopropyl Hydroxychloroquine is likely similar to that of hydroxychloroquine. It interferes with lysosomal activity and autophagy, alters membrane stability, and inhibits cytokine production . The compound may also modulate Toll-like receptor activation, which plays a role in the immune response .
Comparaison Avec Des Composés Similaires
Similar Compounds
Hydroxychloroquine: A well-known DMARD used to treat rheumatoid arthritis and lupus.
Chloroquine: An antimalarial drug with similar properties to hydroxychloroquine.
Cyclopropyl Chloroquine: A derivative of chloroquine with a cyclopropyl group.
Uniqueness
3-Cyclopropyl Hydroxychloroquine is unique due to the presence of the cyclopropyl group, which may enhance its pharmacological properties and potentially reduce side effects compared to hydroxychloroquine and chloroquine .
Propriétés
Formule moléculaire |
C21H30ClN3O |
|---|---|
Poids moléculaire |
375.9 g/mol |
Nom IUPAC |
2-[4-[(7-chloro-3-cyclopropylquinolin-4-yl)amino]pentyl-ethylamino]ethanol |
InChI |
InChI=1S/C21H30ClN3O/c1-3-25(11-12-26)10-4-5-15(2)24-21-18-9-8-17(22)13-20(18)23-14-19(21)16-6-7-16/h8-9,13-16,26H,3-7,10-12H2,1-2H3,(H,23,24) |
Clé InChI |
XTZXOMRNYRNIOM-UHFFFAOYSA-N |
SMILES canonique |
CCN(CCCC(C)NC1=C2C=CC(=CC2=NC=C1C3CC3)Cl)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(Thiazol-2-yl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B13432612.png)
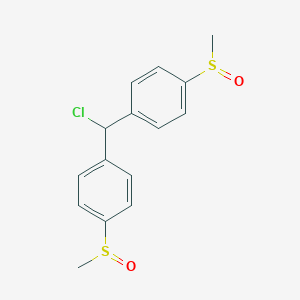
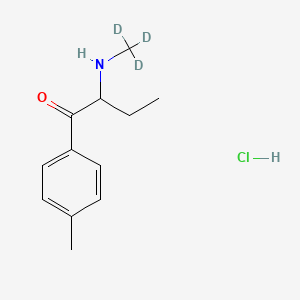
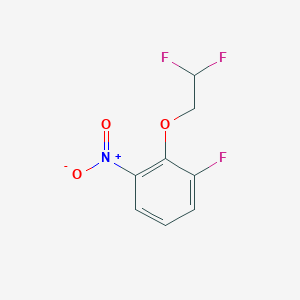
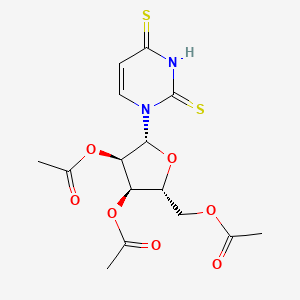

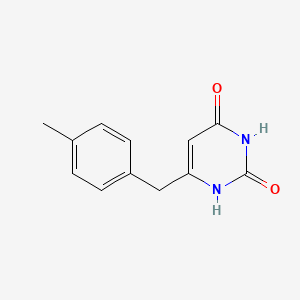
![(2S)-1-[2-[2-(2-Phenylethyl)-1,3-dioxolan-2-yl]phenoxy]-3-(propylamino)-2-propanol](/img/structure/B13432647.png)
